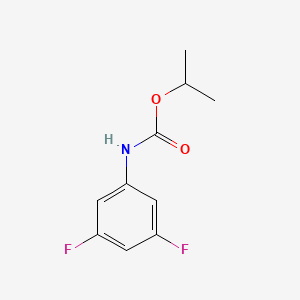![molecular formula C10H11FO3 B8681295 2-[2-(4-fluorophenyl)ethoxy]acetic acid CAS No. 81228-04-8](/img/structure/B8681295.png)
2-[2-(4-fluorophenyl)ethoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-fluorophenyl)ethoxy]acetic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethyloxy group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid typically involves the reaction of 4-fluorophenethyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloroacetic acid moiety, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide for bromination.
Major Products:
Oxidation: Formation of 4-fluorophenylacetic acid.
Reduction: Formation of 4-fluorophenethyl alcohol.
Substitution: Formation of 4-bromo-2-(4-fluorophenethyloxy)acetic acid.
科学的研究の応用
2-[2-(4-fluorophenyl)ethoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[2-(4-fluorophenyl)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.
類似化合物との比較
- 4-Fluorophenylacetic acid
- 4-Fluorophenethyl alcohol
- 2-(4-Fluorophenoxy)acetic acid
Comparison: 2-[2-(4-fluorophenyl)ethoxy]acetic acid is unique due to the presence of both the ethyloxy and acetic acid moieties, which confer distinct chemical and biological properties. Compared to 4-fluorophenylacetic acid, it has enhanced solubility and reactivity. The ethyloxy group also differentiates it from 4-fluorophenethyl alcohol, providing additional sites for chemical modification and functionalization.
特性
CAS番号 |
81228-04-8 |
|---|---|
分子式 |
C10H11FO3 |
分子量 |
198.19 g/mol |
IUPAC名 |
2-[2-(4-fluorophenyl)ethoxy]acetic acid |
InChI |
InChI=1S/C10H11FO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13) |
InChIキー |
RDTPUXZNQMXLSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCOCC(=O)O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Carbamic acid, [5-[(ethylsulfonyl)amino]-2-fluorophenyl]-, ethyl ester](/img/structure/B8681212.png)
acetate](/img/structure/B8681217.png)
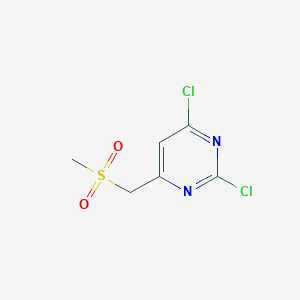
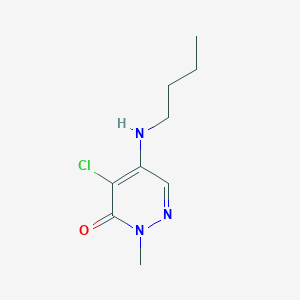

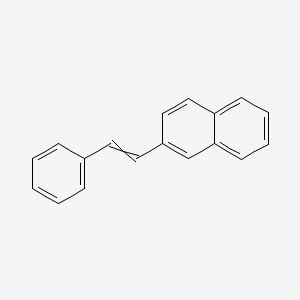
![3-(3-Methyl-1H-pyrazolo[4,3-c]isoquinolin-5-yl)phenol](/img/structure/B8681255.png)
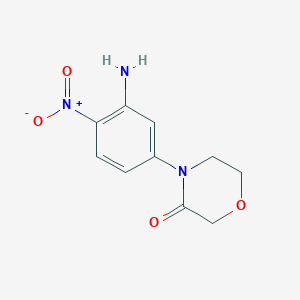
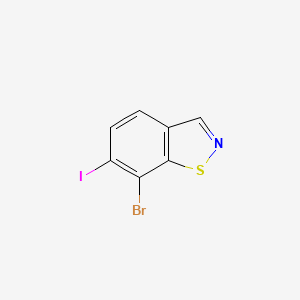
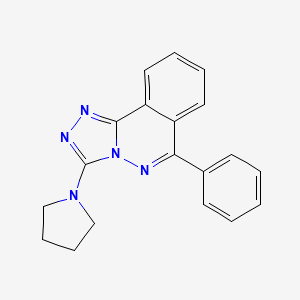

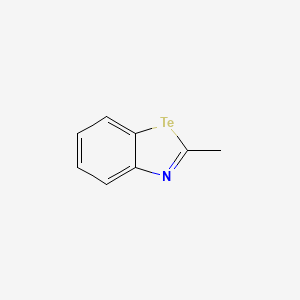
![Hexanoic acid, 6-[(4-aminophenyl)thio]-, methyl ester](/img/structure/B8681296.png)
